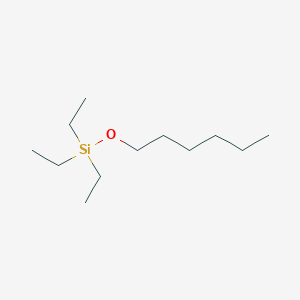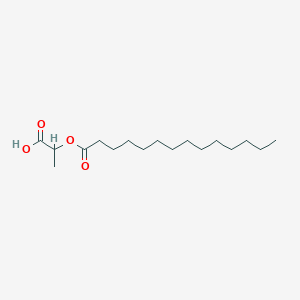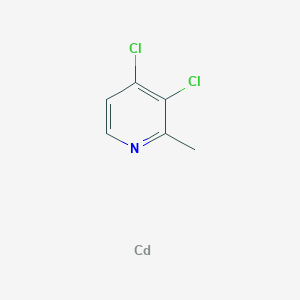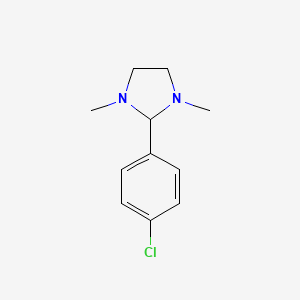phosphanium bromide CAS No. 15109-98-5](/img/structure/B14717137.png)
[2-Oxo-2-(thiophen-2-yl)ethyl](triphenyl)phosphanium bromide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Oxo-2-(thiophen-2-yl)ethylphosphanium bromide: is a chemical compound that belongs to the class of phosphonium salts It is characterized by the presence of a thiophene ring, a triphenylphosphonium group, and a bromide ion
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 2-Oxo-2-(thiophen-2-yl)ethylphosphanium bromide typically involves the reaction of triphenylphosphine with a thiophene derivative. One common method is the reaction of triphenylphosphine with 2-bromoacetylthiophene in the presence of a base such as potassium carbonate. The reaction is usually carried out in an organic solvent like acetonitrile or dichloromethane at room temperature. The product is then purified by recrystallization or column chromatography.
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, using larger reaction vessels, and employing continuous flow techniques to enhance efficiency and yield.
Análisis De Reacciones Químicas
Types of Reactions: 2-Oxo-2-(thiophen-2-yl)ethylphosphanium bromide undergoes various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The carbonyl group can be reduced to form alcohols.
Substitution: The bromide ion can be substituted with other nucleophiles, such as halides or alkoxides.
Common Reagents and Conditions:
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typical reducing agents.
Substitution: Nucleophiles such as sodium iodide (NaI) or potassium tert-butoxide (KOtBu) are used under mild conditions.
Major Products:
Oxidation: Thiophene sulfoxides or sulfones.
Reduction: Alcohol derivatives.
Substitution: Various substituted phosphonium salts.
Aplicaciones Científicas De Investigación
Chemistry: In organic synthesis, 2-Oxo-2-(thiophen-2-yl)ethylphosphanium bromide is used as a reagent for the preparation of other phosphonium salts and as a precursor for the synthesis of complex molecules.
Biology: The compound has potential applications in biological studies, particularly in the development of new drugs and therapeutic agents. Its unique structure allows it to interact with various biological targets.
Medicine: Research is ongoing to explore its potential as an anticancer agent, given its ability to interact with cellular components and disrupt cancer cell growth.
Industry: In materials science, the compound is investigated for its use in the development of organic semiconductors and other advanced materials.
Mecanismo De Acción
The mechanism of action of 2-Oxo-2-(thiophen-2-yl)ethylphosphanium bromide involves its interaction with molecular targets such as enzymes and receptors. The triphenylphosphonium group allows the compound to penetrate cell membranes and accumulate in mitochondria, where it can exert its effects. The thiophene ring can interact with various proteins and enzymes, leading to changes in cellular function and signaling pathways.
Comparación Con Compuestos Similares
- 2-Oxo-2-(phenyl)ethylphosphanium bromide
- 2-Oxo-2-(furan-2-yl)ethylphosphanium bromide
- 2-Oxo-2-(pyridin-2-yl)ethylphosphanium bromide
Comparison: Compared to these similar compounds, 2-Oxo-2-(thiophen-2-yl)ethylphosphanium bromide is unique due to the presence of the thiophene ring, which imparts distinct electronic and steric properties. This uniqueness makes it particularly useful in applications where specific interactions with biological targets or materials properties are desired.
Propiedades
Número CAS |
15109-98-5 |
|---|---|
Fórmula molecular |
C24H20BrOPS |
Peso molecular |
467.4 g/mol |
Nombre IUPAC |
(2-oxo-2-thiophen-2-ylethyl)-triphenylphosphanium;bromide |
InChI |
InChI=1S/C24H20OPS.BrH/c25-23(24-17-10-18-27-24)19-26(20-11-4-1-5-12-20,21-13-6-2-7-14-21)22-15-8-3-9-16-22;/h1-18H,19H2;1H/q+1;/p-1 |
Clave InChI |
GXCGYQXOUXCGRF-UHFFFAOYSA-M |
SMILES canónico |
C1=CC=C(C=C1)[P+](CC(=O)C2=CC=CS2)(C3=CC=CC=C3)C4=CC=CC=C4.[Br-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![[(4,5,6-Trichloro-1h-benzimidazol-2-yl)sulfanyl]acetic acid](/img/structure/B14717072.png)

![1-[1-[3-(dimethylamino)propyl]-3,3-dimethyl-2-benzofuran-1-yl]-2-methylpropan-1-one;hydrochloride](/img/structure/B14717084.png)

![Methanone, bis[4-(1-methylethyl)phenyl]-](/img/structure/B14717093.png)




![1-Acetyl-1',3'-dihydrospiro[indole-3,2'-naphtho[2,3-d]imidazol]-2(1h)-one](/img/structure/B14717119.png)



